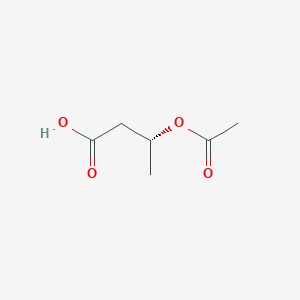
(3R)-3-(Acetyloxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-3-Acetoxybutyric acid is an organic compound with the molecular formula C6H10O4 It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-(-)-3-Acetoxybutyric acid can be synthesized through several methods. One common approach involves the esterification of ®-(-)-3-hydroxybutyric acid with acetic anhydride or acetyl chloride under acidic conditions. The reaction typically proceeds as follows: [ \text{®-(-)-3-Hydroxybutyric acid} + \text{Acetic anhydride} \rightarrow \text{®-(-)-3-Acetoxybutyric acid} + \text{Acetic acid} ]
Industrial Production Methods: Industrial production of ®-(-)-3-acetoxybutyric acid often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic esterification using lipases is a preferred method due to its mild reaction conditions and high specificity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-(-)-3-Acetoxybutyric acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield ®-(-)-3-hydroxybutyric acid and acetic acid.
Oxidation: The compound can be oxidized to produce acetoacetic acid.
Reduction: Reduction of the ester group can lead to the formation of ®-(-)-3-hydroxybutyric acid.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products:
Hydrolysis: ®-(-)-3-Hydroxybutyric acid and acetic acid.
Oxidation: Acetoacetic acid.
Reduction: ®-(-)-3-Hydroxybutyric acid.
Applications De Recherche Scientifique
®-(-)-3-Acetoxybutyric acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways, particularly in the context of ketone body metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of ®-(-)-3-acetoxybutyric acid involves its conversion to ®-(-)-3-hydroxybutyric acid in the body. This conversion is catalyzed by esterases. The resulting ®-(-)-3-hydroxybutyric acid can then enter metabolic pathways, such as the citric acid cycle, where it serves as an energy source. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Comparaison Avec Des Composés Similaires
(S)-(+)-3-Acetoxybutyric acid: The enantiomer of ®-(-)-3-acetoxybutyric acid, with similar chemical properties but different biological activity.
®-(-)-3-Hydroxybutyric acid: The hydrolysis product of ®-(-)-3-acetoxybutyric acid, involved in similar metabolic pathways.
Acetoacetic acid: An oxidation product, also a key intermediate in ketone body metabolism.
Uniqueness: ®-(-)-3-Acetoxybutyric acid is unique due to its chiral nature and its role as a precursor to ®-(-)-3-hydroxybutyric acid. Its specific stereochemistry makes it valuable in asymmetric synthesis and enantioselective reactions.
Propriétés
Numéro CAS |
52020-45-8 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(3R)-3-acetyloxybutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(3-6(8)9)10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |
Clé InChI |
RVBYGWWJLVDBHM-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](CC(=O)O)OC(=O)C |
SMILES canonique |
CC(CC(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















